molecular formula C8H9NO3 B139668 4-Amino-3-hydroxyphenylacetic acid CAS No. 133331-79-0

4-Amino-3-hydroxyphenylacetic acid

Cat. No. B139668
M. Wt: 167.16 g/mol
InChI Key: PZBRNLKXQFPHIP-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxyphenylacetic acid is a compound that is structurally similar to 4-Hydroxyphenylacetic acid . It is a monocarboxylic acid that is phenylacetic acid in which the hydrogen at position 3 on the benzene ring is replaced by a hydroxy group .

Scientific Research Applications

Microbial Degradation Pathway Enzyme

4-Hydroxyphenylacetic acid 3-hydroxylase is crucial in the microbial degradation pathways for phenylalanine, tyrosine, and aromatic amines. This enzyme, found in Pseudomonas putida, is essential for the conversion of 4-hydroxyphenylacetic acid, illustrating the compound's role in microbial metabolic processes (Raju, Kamath, & Vaidyanathan, 1988).

Role in Thermophilic Bacteria

Geobacillus sp. PA-9 utilizes 4-hydroxyphenylacetic acid in its 4-hydroxyphenylacetic acid degradative pathway. The identification of the hpaH gene in this thermophilic bacterium highlights its metabolic importance in diverse microbial species (Hawumba, Brözel, & Theron, 2007).

Peptide Synthesis Applications

4-Hydroxyphenylacetic acid derivatives, like the 4-picolyl ester, are used in peptide synthesis. These compounds serve as coupling components and their basic 4-picolyl moiety aids in the purification of protected peptides (Stewart, 1982).

Plant Metabolism

In higher plants, hydroxyphenylacetic acids, including 4-hydroxyphenylacetic acid, are metabolized through pathways deriving from the shikimic acid pathway. This process involves complex transformations and indicates the compound's significance in plant biochemistry (Kindl, 1969).

Biotechnological Production

Escherichia coli has been genetically engineered to improve the production of 4-hydroxyphenylacetic acid. This involves strategies like ATP and NADPH engineering, highlighting the compound's industrial and biotechnological relevance (Shen et al., 2021).

Role in Ruminant Metabolism

In ruminants, 4-hydroxyphenylacetic acid is involved in the biosynthesis of aromatic amino acids, illustrating its role in animal metabolism and nutrition (Kristensen, 1974).

Safety And Hazards

The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-amino-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRNLKXQFPHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158080
Record name 4-Amino-3-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-hydroxyphenylacetic acid

CAS RN

133331-79-0
Record name 4-Amino-3-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133331-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Wakamatsu, H Tanaka, K Tabuchi, M Ojika, FA Zucca… - Molecules, 2014 - mdpi.com
Neuromelanin (NM) is produced in dopaminergic neurons of the substantia nigra (SN) and in noradrenergic neurons of the locus coeruleus (LC). The synthesis of NM in those neurons …
Number of citations: 23 www.mdpi.com
G Odh, A Hindemith, R Carstam, J Paulson… - Pigment cell …, 1994 - Wiley Online Library
Information on the composition of melanins is obtained by analysis both of 4‐amino‐3‐hydroxyphenylalanine (AHP) after hydriodic acid degradation and of pyrrole‐2,3,5‐tricarboxylic …
Number of citations: 10 onlinelibrary.wiley.com
K Wakamatsu, K Tabuchi, M Ojika… - Journal of …, 2015 - Wiley Online Library
… 4-amino-3-hydroxyphenylacetic acid (4-AHPAA), 3-amino-4-hydroxyphenylacetic acid (3-AHPAA), 4-amino-3-hydroxyethylbenzene (4-AHEB) and 3-amino-4-hydroxyethylbenzene (3-…
Number of citations: 63 onlinelibrary.wiley.com

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